Compound Description: This compound is a pyrazole derivative with a furan ring and a benzenesulfonamide substituent. The crystal structure of this compound reveals significant twists within the molecule. The dihedral angle between the pyrazole ring and the furan ring is 31.1° and the dihedral angle between the pyrazole and benzene ring is 55.58°. The amino nitrogen atom is positioned nearly perpendicular to the benzene ring. This compound forms a supramolecular chain along [] through hydrogen bonds between the amino H atom and the pyrazole N atom and between the other amino H atom and a sulfonamide O atom. []
Compound Description:DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (FXa). [] It exhibits subnanomolar potency and good in vitro selectivity. Its development stemmed from the optimization of isoxazoline and isoxazole-based FXa inhibitors to improve oral bioavailability and pharmacokinetic properties. DPC423 is characterized by a pyrazole core and a benzylamine moiety, which replaced a highly basic benzamidine group, contributing to its favorable pharmacological profile. [, ] Preclinical studies show that DPC423 undergoes extensive metabolism, producing various metabolites in different species, including an aldehyde, carboxylic acid, benzyl alcohol, glutamate conjugates, glucuronide conjugates, glutathione adducts, a sulfamate conjugate, oxime isomers, and an amide. []
Compound Description: This compound is synthesized from the corresponding 1-(furan-2-yl)-3-(naphthalen-6-yl)propane-1,3-dione through reaction with hydrazine monohydrate. Its crystal structure shows that the molecule adopts a hydrogen-bonded catemer structure. []
Compound Description:This compound is a pyrazole-chalcone hybrid molecule synthesized through a base-catalyzed reaction between a pyrazole aldehyde and acetyl furan. This compound demonstrates moderate free radical scavenging activity, exhibiting a 45.12% inhibition in the DPPH assay. []
Compound Description:This compound is a trifluoromethyl-substituted pyrazole derivative that has shown insecticidal activity. It contains chlorine atoms on both the phenyl and pyridine rings, a methylcarbamoyl group on the phenyl ring, and a trifluoromethyl group on the pyrazole ring. []
Compound Description: JNJ 54166060 acts as a potent P2X7 receptor antagonist with an ED50 value of 2.3 mg/kg in rats. [] Additionally, it demonstrates favorable pharmacokinetic properties, including high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. Notably, it exhibits a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism. []
Compound Description:Razaxaban is a potent, selective, and orally bioavailable inhibitor of FXa, selected for clinical development due to its promising in vitro and in vivo anticoagulant properties. [] It exhibits improved selectivity for FXa over trypsin and plasma kallikrein compared to earlier pyrazole FXa inhibitors. Optimization efforts focused on enhancing permeability and reducing protein binding, leading to the development of Razaxaban, which demonstrates a favorable pharmacokinetic profile and efficacy in antithrombotic models. []
Compound Description:This compound represents a peripherally restricted CB1R antagonist developed for the treatment of obesity and related metabolic syndromes. [] It exhibits potent CB1R activity with a desirable tPSA value surpassing the threshold for low blood-brain barrier penetration. This compound demonstrated significant weight-loss efficacy in diet-induced obese mice, along with a clean off-target profile, highlighting its therapeutic potential for metabolic disorders. []
Compound Description: This compound is a potent and peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist. It exhibits high affinity for the CB1R while displaying minimal activity towards the cannabinoid-2 receptor (CB2R), indicating selectivity for CB1R. []
Compound Description:This tricyclic imine exhibits a Y-shaped molecular structure with nearly planar rings. The dihedral angles between the pyrazole ring and the two benzene rings are 72.28° and 25.6°, respectively. []
Compound Description:This compound is a tricyclic imine derivative featuring a furan ring. Structural analysis revealed that the dihedral angles between the pyrazole ring and the benzene and furan ring planes are 88.6° and 65.5°, respectively. []
Compound Description:This compound is formed by the nucleophilic substitution reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Its molecular structure is characterized by an intramolecular N—H⋯N hydrogen bond. []
Compound Description: This compound is formed via a condensation reaction between cyclohexylamine and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, followed by hydrolysis. The vinylogous amide portion of the molecule shows electronic polarization, with a partial negative charge on the O atom and a partial positive charge on the cyclohexylamine N atom. []
Compound Description:This compound is synthesized through the condensation of a carbaldehyde derivative with butyric acid. It serves as a key intermediate in synthesizing various pyrazole derivatives and exhibits potential antibacterial, antifungal, and anticancer activities. []
Compound Description: BPR-890 is a potent and selective CB1 receptor inverse agonist. Developed from the optimization of an active metabolite, BPR-890 exhibits a significant binding affinity for the CB1 receptor while demonstrating remarkable selectivity over the CB2 receptor. []
Compound Description:This compound represents an orally bioavailable FXIa inhibitor. Developed through a series of structural modifications focusing on the P2 prime, macrocyclic amide linker, and imidazole scaffold, this compound demonstrates improved oral exposure in rats while maintaining FXIa binding affinity. []
Compound Description:This compound is a key intermediate in the synthesis of herbicides. It features a trifluoromethyl-substituted pyrazole ring attached to a chlorofluorobenzaldehyde moiety. []
Compound Description:These compounds, featuring a trifluoromethyl group, are synthesized via a Vilsmeier–Haack formylation reaction. The compounds demonstrated broad-spectrum antimicrobial activity and moderate-to-good antioxidant properties. [, ]
Compound Description:These compounds are derived from 3,5-dimethyl-1H-pyrazole and incorporate a thiadiazole ring. These derivatives exhibited good antibacterial activity against four bacterial species. []
Compound Description: This class of compounds was designed as potential anticancer agents, particularly for treating breast cancer. Notably, compounds with a 4-methylphenyl or 2-methylphenyl substituent in the amide moiety demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line, inducing cell cycle arrest in the EGFR phase and promoting apoptotic cell death. []
Compound Description:This compound is characterized by a benzofuro[3,2-c]pyrazole core structure. Biological evaluation revealed that this compound exhibits significant antitumor activity against MCF-7 and A549 cell lines. The presence of chlorine atoms and a pyridyl group contributes to its observed biological activity. []
Compound Description: This compound belongs to the class of substituted pyrazoles and features a diphenylurea moiety. Its crystal structure has been determined, providing insights into its molecular geometry and conformation. []
Compound Description:This compound contains a furan-substituted pyrazolone ring system. Its crystal structure reveals that it exists in the keto–enamine form. It forms supramolecular chains along the b-axis through weak C—H⋯O hydrogen bonds. []
Compound Description:This compound, incorporating a thiourea linker, was synthesized and characterized, revealing its herbicidal activity. []
Compound Description: This series of compounds acts as potent and selective serotonin 5-HT2 receptor antagonists. The compounds are characterized by an indole ring substituted with a phenyl group at the 1-position, with additional substituents at the 2- or 6-positions, linked to an imidazolidinone ring via an ethyl piperidine chain. []
Compound Description:This compound consists of a furan ring directly attached to a pyrazolone ring system. Its crystal structure reveals a disordered furan ring and the presence of intermolecular O—H⋯O and C—H⋯O hydrogen bonds. []
Compound Description:This compound comprises a pyrazole ring linked to a tetrahydropyrimidine ring system. Structural analysis revealed that the dihydropyrimidinone ring adopts a flattened boat conformation and forms centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds. []
Compound Description: This compound incorporates a thiophene ring linked to a pyrazolo[3,4-b]pyridine system. Unlike its 4-methyl and 4-chloro-substituted analogs, this 2-methoxy derivative doesn't exhibit structural relationships. The absence of disorder in the thiophene ring facilitates intermolecular C—H⋯O hydrogen bonding, leading to a C(5) chain graph-set motif. []
Compound Description: BAY 59-3074 is a novel cannabinoid receptor ligand. It acts as a partial agonist at both CB1 and CB2 receptors. In rat models, BAY 59-3074 exhibits antihyperalgesic and antiallodynic effects against various pain stimuli in both neuropathic and inflammatory pain conditions. []
Overview
1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a compound characterized by a pyrazole ring that is substituted with a 2-chlorophenyl group, a furan-2-yl group, and a trifluoromethyl group. Its molecular formula is C14H8ClF3N2 with a molecular weight of approximately 312.6 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential pharmacological activities and unique structural properties.
Source and Classification
The compound is classified under pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that pyrazole derivatives can modulate various biological pathways, making them valuable in drug development.
Synthesis Analysis
Methods and Technical Details
The synthesis of 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole typically involves several key steps:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and suitable carbonyl compounds or other electrophiles.
Substitution Reactions: The introduction of the chlorophenyl and trifluoromethyl groups can be accomplished via electrophilic aromatic substitution or nucleophilic substitution methods.
Furan Incorporation: The furan-2-yl group can be introduced using methods such as coupling reactions with furan derivatives or through cyclization reactions involving furan-containing precursors.
Recent studies have highlighted efficient one-pot synthesis methods that utilize in situ generated intermediates to streamline the process, enhancing yield and reducing reaction time.
Molecular Structure Analysis
Structure and Data
The molecular structure of 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole features:
A pyrazole ring (a five-membered ring containing two adjacent nitrogen atoms).
A trifluoromethyl group at position 3, which significantly influences the compound's electronic properties.
A 2-chlorophenyl group at position 1, providing additional stability and reactivity.
A furan-2-yl group at position 5, contributing to the compound's aromatic character.
The structural formula can be represented as follows:
C14H8ClF3N2
Chemical Reactions Analysis
Reactions and Technical Details
1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions typical for pyrazole derivatives:
Electrophilic Substitution: The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity of the aromatic systems towards electrophiles.
Nucleophilic Reactions: The nitrogen atoms in the pyrazole ring can act as nucleophiles, participating in various substitution reactions.
Research has shown that these compounds can also participate in cycloaddition reactions, leading to the formation of more complex structures useful in pharmaceuticals.
Mechanism of Action
Process and Data
N-Methyl-D-Aspartate Receptors: Modulating these receptors may influence excitatory neurotransmission.
Sigma Receptors: Interaction with sigma receptors could affect various neurochemical pathways.
Studies indicate that such compounds may alter gene expression related to metabolic pathways, influencing cellular functions significantly.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a solid or crystalline form.
Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Reactivity: Reacts with strong nucleophiles and electrophiles due to the presence of functional groups like trifluoromethyl and chlorophenyl.
Relevant data from studies indicate that these compounds exhibit significant thermal stability and resistance to hydrolysis.
Applications
Scientific Uses
1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole has potential applications in:
Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting neurological disorders.
Agricultural Chemistry: Utilized in developing agrochemicals due to its bioactive properties.
Research continues to explore its efficacy against various pathogens and its role in modulating biological pathways critical for therapeutic interventions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.